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The core activity of PF-06726304 is defined by its biochemical inhibition constants (Ki) and its effects in

cellular and animal models.

Table 1: Biochemical and Cellular Potency of PF-06726304

Measurement Type Target / Context Value Citation

Ki (Biochemical) EZH2 (Wild-Type) 0.7 nM [1] [2]

Ki (Biochemical) EZH2 (Y641N Mutant) 3.0 nM [1] [2]

Cellular IC₅₀ H3K27me3 in Karpas-422 cells 15 nM [2]

Cellular IC₅₀ Proliferation of Karpas-422 cells 25 nM [2]

Table 2: In Vivo Efficacy and Experimental Model Data

Model/Property Details Citation

In Vivo Efficacy Suppresses tumor growth in Karpas-422 xenograft mouse models (200 &
300 mg/kg, BID) and reduces intratumoral H3K27me3 levels.

[1] [2]

Zebrafish
Model

Exposure to 5 µM for 5 days leads to enhanced lipid accumulation,
indicating a role in lipid metabolism.

[3]
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Model/Property Details Citation

Solubility Soluble to 100 mM in DMSO and ethanol. [1]

Key Experimental Protocols for PF-06726304

To help you contextualize the data, here are the methodologies from key studies that characterized PF-

06726304.

Biochemical Inhibition Assays: The potency (Ki) of PF-06726304 was determined in competitive
assays with the S-adenosyl methionine (SAM) cofactor, measuring its ability to inhibit the

methyltransferase activity of purified PRC2 complexes containing either wild-type or Y641N mutant
EZH2 [1] [4].

Cellular Target Engagement (Histone Methylation): Reduction of H3K27me3 levels in cells, such
as the Karpas-422 non-Hodgkin's lymphoma cell line, is a direct measure of EZH2 inhibition. Cells are

treated with the compound, and global H3K27me3 levels are typically quantified using Western
blotting or immunofluorescence, yielding the IC₅₀ value [2].

Cellular Proliferation/Viability Assays: The anti-proliferative effects are assessed in relevant cancer
cell lines. After treatment with PF-06726304, cell viability is measured using standard methods like

ATP-based assays to determine the IC₅₀ for growth inhibition [2].
In Vivo Efficacy Studies: Subcutaneous xenograft models, where human tumor cells are implanted

in immunocompromised mice, are used. Mice are treated with the compound (e.g., orally, twice daily),
and tumor volume is monitored over time. Intratumoral H3K27me3 modulation is often confirmed via

immunohistochemistry on harvested tumor samples [1] [2].
Zebrafish Phenotypic Screening: Zebrafish embryos are developmentally exposed to PF-06726304
to investigate non-cancer-related physiological effects. The lipid accumulation phenotype is visually
assessed and quantified in the larvae after the exposure period [3].

EZH2's Role in Signaling Pathways

EZH2's function is complex and extends beyond its catalytic activity, interacting with several key oncogenic

signaling pathways. The following diagram summarizes these critical interactions.
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This network illustrates why EZH2 is a prominent target in oncology. Its inhibition by PF-06726304

primarily aims to reverse the silencing of tumor suppressor genes by reducing H3K27me3 [5].

Comparison with Other EZH2 Inhibitors

While a full head-to-head comparison of all EZH2 inhibitors is beyond the scope of this guide, a key

differentiator among them is their target residence time (how long a drug remains bound to its target).

PF-06726304's Profile: The available search results confirm its high biochemical potency (sub-
nanomolar Ki) and effectiveness in cellular and animal models [1] [2].

The Role of Binding Kinetics: Recent studies show that EZH2 inhibitors, despite sharing a common
pyridone scaffold, have diverse pharmacological profiles. Compounds with significantly slower
target residence times often demonstrate more persistent target occupancy and superior cellular
efficacy, even after the drug is removed [4]. This parameter is increasingly recognized as crucial for

predicting in vivo efficacy and safety.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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